molecular formula C26H28N4O3 B11659566 N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11659566
M. Wt: 444.5 g/mol
InChI Key: KABBUAFYHAXNHH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound with a unique structure that combines benzotriazole and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole core, followed by the introduction of the phenoxyacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can inhibit certain enzymatic activities. The phenoxyacetamide group may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methylphenoxy]acetamide
  • N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanamide

Uniqueness

N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of benzotriazole and phenoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H28N4O3/c1-16(2)21-11-6-17(3)12-25(21)33-15-26(31)27-22-14-24-23(13-18(22)4)28-30(29-24)19-7-9-20(32-5)10-8-19/h6-14,16H,15H2,1-5H3,(H,27,31)

InChI Key

KABBUAFYHAXNHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC

Origin of Product

United States

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